N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide
Brand Name: Vulcanchem
CAS No.: 941996-05-0
VCID: VC6936714
InChI: InChI=1S/C13H20N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h2,10H,1,3-9H2,(H,14,16)(H,15,17)
SMILES: C=CCNC(=O)C(=O)NCC1COC2(O1)CCCC2
Molecular Formula: C13H20N2O4
Molecular Weight: 268.313

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide

CAS No.: 941996-05-0

Cat. No.: VC6936714

Molecular Formula: C13H20N2O4

Molecular Weight: 268.313

* For research use only. Not for human or veterinary use.

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide - 941996-05-0

Specification

CAS No. 941996-05-0
Molecular Formula C13H20N2O4
Molecular Weight 268.313
IUPAC Name N'-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-N-prop-2-enyloxamide
Standard InChI InChI=1S/C13H20N2O4/c1-2-7-14-11(16)12(17)15-8-10-9-18-13(19-10)5-3-4-6-13/h2,10H,1,3-9H2,(H,14,16)(H,15,17)
Standard InChI Key LBZMWQXEOTWAAC-UHFFFAOYSA-N
SMILES C=CCNC(=O)C(=O)NCC1COC2(O1)CCCC2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-allyloxalamide belongs to the oxalamide class, featuring a central oxalyl group (-C(=O)-C(=O)-) bridged between two nitrogen atoms. The N1 position is substituted with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group, while the N2 position carries an allyl (-CH2-CH=CH2) substituent.

Table 1: Comparative molecular data for spiroketal-oxalamide derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC13H20N2O3251.3*Allyl, Spiro[4.4]nonan-2-yl
N1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide C12H20N2O5272.30Hydroxyethyl
N1-((1,4-Dioxaspiro[4.4]nonan-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide C14H24N2O6316.35Dimethoxyethyl

*Estimated via analog comparison .

The spiro[4.4]nonane system consists of two fused tetrahydrofuran rings sharing a central sp³-hybridized carbon, creating a rigid bicyclic framework. This conformation restricts rotational freedom, potentially enhancing binding specificity in biological systems .

Spectroscopic and Computational Characterization

While experimental spectra for the target compound are unavailable, computational models predict:

  • IR Spectroscopy: Strong absorbance bands at ~1650 cm⁻¹ (amide C=O stretch) and ~1100 cm⁻¹ (spiroketal C-O-C asymmetric stretch) .

  • NMR: The allyl group’s protons are expected to resonate as a triplet (~δ 5.8–5.9 ppm for vinyl protons) and a doublet of doublets (~δ 5.1–5.3 ppm for terminal CH2), while the spiroketal methylene groups appear as multiplet signals near δ 3.4–4.0 ppm .

The molecule’s Topological Polar Surface Area (TPSA) is estimated at 78.9 Ų, suggesting moderate permeability across biological membranes . Its XLogP3 value of -0.2 (analog-derived) indicates balanced lipophilicity, suitable for drug-like properties .

Synthetic Pathways and Reactivity

Proposed Synthesis

A plausible route involves sequential amidations:

  • Spiroketal Amine Preparation: 1,4-dioxaspiro[4.4]nonan-2-ylmethanamine is synthesized via cyclization of 1,4-dibromopentane with a diol, followed by reductive amination .

  • Oxalyl Chloride Coupling: Reaction with oxalyl chloride forms the N1-substituted oxalamide intermediate.

  • Allylamine Conjugation: The intermediate is treated with allylamine under Schotten-Baumann conditions to install the N2-allyl group .

Critical Reaction Parameters:

  • Temperature: 0–5°C during oxalyl chloride addition to prevent side reactions.

  • Solvent: Anhydrous dichloromethane or THF to avoid hydrolysis.

  • Catalysis: Triethylamine for HCl scavenging .

Reactivity and Stability

The allyl group confers susceptibility to:

  • Electrophilic Addition: Bromination or epoxidation at the double bond.

  • Radical Polymerization: Risk of oligomerization under UV light or radical initiators.

  • Oxidation: Conversion to glycidamide derivatives via peracid treatment .

The spiroketal system is hydrolytically stable under neutral conditions but may undergo ring-opening in strongly acidic or basic media .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: ~2.1 mg/mL (estimated via LogP) due to hydrogen-bonding amides and polar spiroketal oxygens.

  • Lipophilicity: LogP = 1.3 (predicted), favoring partitioning into phospholipid bilayers .

Table 2: Predicted solubility in common solvents

SolventSolubility (mg/mL)
Water2.1
Ethanol45.8
Dichloromethane112.4

Thermal Properties

  • Melting Point: Estimated 148–152°C (differential scanning calorimetry analog data) .

  • Thermal Decomposition: Onset at ~210°C, with CO2 and NH3 as primary gaseous products .

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